molecular formula C4H3F5O3 B2555321 Pentafluoroethyloxy-acetic acid CAS No. 1301738-82-8

Pentafluoroethyloxy-acetic acid

Cat. No.: B2555321
CAS No.: 1301738-82-8
M. Wt: 194.057
InChI Key: JBAHPWZULBRKNC-UHFFFAOYSA-N
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Description

Pentafluoroethyloxy-acetic acid is a fluorinated organic compound with the molecular formula C6H7F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it a compound of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyloxy-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(perfluoroethoxy)acetate with a suitable acid catalyst. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity . Another method involves the fluorination of ethyloxy-acetic acid derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorinating agents and ensure the safe and efficient production of the compound. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethyloxy-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pentafluoroethyloxy-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This property is particularly useful in designing enzyme inhibitors and receptor modulators for therapeutic applications .

Comparison with Similar Compounds

Pentafluoroethyloxy-acetic acid can be compared with other fluorinated compounds such as:

This compound stands out due to its unique balance of stability and reactivity, making it a versatile compound for various applications while potentially offering a safer profile compared to longer-chain fluorinated compounds.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHPWZULBRKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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